molecular formula C10H14N2O2 B15275484 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione

Cat. No.: B15275484
M. Wt: 194.23 g/mol
InChI Key: YGBYDLPDBMHIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-ylmethyl)-1H-pyrrole-2,5-dione (CAS: 1247611-75-1) is a high-purity (98%) heterocyclic compound of significant interest in medicinal and organic chemistry research. It features a maleimide (pyrrole-2,5-dione) core substituted at the nitrogen atom with a piperidin-4-ylmethyl group. This structure makes it a valuable building block for constructing complex molecules, particularly in pharmaceutical development . The incorporation of the piperidine moiety, a common pharmacophore in active pharmaceutical ingredients, is known to enhance solubility and improve pharmacokinetic properties compared to simpler alkyl or aryl substituents . The maleimide ring is a key reactive center, allowing researchers to perform various chemical derivatizations, including oxidation, reduction, and nucleophilic substitution reactions, to create diverse compound libraries for screening . In scientific research, this compound serves as a key intermediate in exploring new therapeutic agents. Its structural features are relevant in the design of compounds investigated for antibacterial applications, aligning with the ongoing search for new pyrrole-based agents to address antibacterial resistance . Furthermore, structurally related pyrrole-2,5-dione derivatives have been identified as inhibitors of glycogen synthase kinase-3 (GSK-3), a key target for neurological conditions, suggesting potential utility in related research pathways . The compound is synthesized via multi-component reactions, such as the alkylation of pyrrole-2,5-dione precursors with piperidine derivatives, often under reflux conditions in solvents like ethanol or using polar aprotic solvents like DMSO to enhance reactivity . Researchers characterize the compound using spectroscopic methods, with 1H NMR typically showing piperidine methylene protons as multiplet signals at δ 2.5–3.5 ppm and 13C NMR confirming pyrrole-dione carbonyl carbons near δ 170–175 ppm . Attention: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H14N2O2/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8/h1-2,8,11H,3-7H2

InChI Key

YGBYDLPDBMHIAJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione typically involves multi-component reactions. One common method involves the reaction of piperidine with maleic anhydride under reflux conditions in ethanol. This reaction yields the desired compound with good efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound can be achieved through similar multi-component reactions, often utilizing continuous flow reactors to enhance yield and reduce reaction times. The use of green chemistry principles, such as ionic liquids as catalysts, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of pyrrole-2,5-dione derivatives are highly dependent on the substituents at the N1, C3, and C4 positions. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Biological Activity/Application Reference
1-(Piperidin-4-ylmethyl)-1H-pyrrole-2,5-dione N1: Piperidin-4-ylmethyl Enhanced solubility due to piperidine; potential kinase inhibition Under investigation for therapeutic uses
MI-1 (1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione) N1: 4-Chlorobenzyl; C3: Cl; C4: CF3-phenylamino Halogenated substituents enhance antineoplastic activity Anticancer agent
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione N1: 4-Fluorophenyl Electron-withdrawing fluorine improves stability and receptor affinity Antiviral/antibacterial research
1-(4-Methoxybenzyl)-3-(piperidin-1-yl)-4-p-tolyl-1H-pyrrole-2,5-dione N1: 4-Methoxybenzyl; C3: Piperidin-1-yl; C4: p-Tolyl Complex substituents for multi-target engagement Kinase inhibition studies
3-Isobutyl-1-methoxy-4-(4-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione N1: Methoxy; C3: Isobutyl; C4: Substituted phenyl Bulky hydrophobic groups enhance membrane permeability Antitumor activity (in vitro)
1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione N1: Pent-4-en-1-yl Alkene side chain enables protein conjugation via Michael addition Protein modification tools
Key Observations:
  • N1 Substituents : Piperidine derivatives (e.g., the target compound) and aryl groups (e.g., 4-fluorophenyl) improve solubility and target specificity compared to simple alkyl chains .
  • C3/C4 Modifications: Halogens (Cl, F) and amino groups (e.g., CF3-phenylamino in MI-1) enhance anticancer activity by modulating electron density and steric effects .
  • Applications : While alkyl-substituted derivatives (e.g., pent-4-en-1-yl) are used in bioconjugation , complex aromatic or heterocyclic substituents (e.g., piperidin-1-yl in ) are explored for kinase inhibition.

Q & A

Basic: What are the optimized synthetic routes for 1-(Piperidin-4-ylmethyl)-1H-pyrrole-2,5-dione?

Methodological Answer:
Synthesis typically involves functionalizing the pyrrole-2,5-dione core with a piperidine-derived substituent. A representative approach includes:

  • Acylation or Alkylation Reactions : React 4-(aminomethyl)piperidine derivatives with maleic anhydride or its analogs under controlled pH and temperature. For example, acylation of piperidine precursors (e.g., 1-benzyl-4-piperidone) with electrophilic reagents can yield spirocyclic or substituted derivatives .
  • Solvent Systems : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance reactivity. Evidence from analogous syntheses shows yields exceeding 85% when using NaH as a base in DMSO at 130°C .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for isolating high-purity products .

Basic: How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. Piperidine methylene protons typically appear as multiplet signals at δ 2.5–3.5 ppm, while pyrrole-dione carbonyl carbons resonate near δ 170–175 ppm .
  • Mass Spectrometry (MS) : Use GC-MS or LC-MS to detect molecular ions (e.g., [M+H]+^+). Note that molecular ion intensity may vary (0.5–8.0% abundance), as observed in structurally related compounds .
  • Infrared (IR) Spectroscopy : Confirm the presence of carbonyl stretches (C=O) at ~1700–1750 cm1^{-1} and N-H stretches (if applicable) near 3300 cm1^{-1} .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the piperidine or pyrrole-dione moieties and compare bioactivity. For example, fluorination at the phenyl ring (as in related compounds) enhances metabolic stability and target affinity .
  • Dose-Response Profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects. Contradictions may arise from off-target interactions at higher doses .
  • Target Validation : Use CRISPR/Cas9 knockout models or competitive binding assays to confirm specificity for purported targets (e.g., kinase inhibition) .

Advanced: What computational strategies are effective for predicting the compound’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the maleimide ring, which is prone to Michael additions .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets). Piperidine flexibility may require ensemble docking to account for conformational changes .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-target complexes and identify critical hydrogen bonds or hydrophobic interactions .

Basic: What are the key reactivity considerations for the maleimide (pyrrole-2,5-dione) ring in derivatization?

Methodological Answer:

  • Michael Addition : The maleimide ring reacts selectively with thiols (e.g., cysteine residues) under mild conditions (pH 7–8, 25°C). Monitor reaction progress via HPLC to avoid overmodification .
  • Ring-Opening Reactions : Avoid prolonged exposure to nucleophilic amines or water, which can hydrolyze the dione to a diacid. Use anhydrous solvents and inert atmospheres for stability .

Advanced: How can thermal stability and degradation pathways be analyzed for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures. Related dione derivatives show stability up to 200°C .
  • High-Resolution Mass Spectrometry (HRMS) : Characterize degradation products (e.g., decarboxylation or piperidine ring cleavage) using electrospray ionization (ESI) .

Basic: What are common pitfalls in purifying 1-(Piperidin-4-ylmethyl)-1H-pyrrole-2,5-dione?

Methodological Answer:

  • Hydroscopicity : The compound may absorb moisture, leading to hydrolysis. Store samples in desiccators with silica gel .
  • Co-Elution Issues : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate closely related impurities .

Advanced: What in vitro models are suitable for studying its pharmacokinetics?

Methodological Answer:

  • Hepatocyte Metabolism Assays : Incubate with human liver microsomes (HLMs) to assess CYP450-mediated oxidation. Monitor metabolite formation via LC-MS/MS .
  • Caco-2 Permeability Studies : Evaluate intestinal absorption potential by measuring apical-to-basolateral transport rates .

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